molecular formula C21H21N3O2 B5626648 N-(4-isopropylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

N-(4-isopropylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

Cat. No. B5626648
M. Wt: 347.4 g/mol
InChI Key: FGKGAKJLPWSHHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to N-(4-isopropylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide often involves multi-step chemical reactions. For instance, a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide, was synthesized in good yield by reacting ethyl 2-(2-isopropylphenoxy)acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions. The product was then recrystallized and characterized by various spectroscopic techniques (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through spectroscopic methods and crystallography. For example, the aforementioned compound crystallizes in the orthorhombic system, exhibiting intermolecular hydrogen bonds that contribute to its stability and molecular conformation (Sharma et al., 2018).

properties

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15(2)16-8-10-18(11-9-16)22-20(25)14-24-21(26)13-12-19(23-24)17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKGAKJLPWSHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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